PfDHODH Inhibitory Potency: Intra-Patent Comparison
Methyl 2-[4-methyl-2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (Compound 7 in US9238653, Table 5), inhibits Plasmodium falciparum DHODH with an IC₅₀ of 38 nM. Within the same patent, a closely related analog (Compound 10, US9238653, Table 5) achieves an IC₅₀ of 10 nM, representing a 3.8-fold greater potency difference [1][2]. This intra-patent comparison, performed under standardized assay conditions, provides a direct benchmark for researchers evaluating which compound from this chemotype series to prioritize for further investigation.
| Evidence Dimension | PfDHODH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 38 nM |
| Comparator Or Baseline | Compound 10 (US9238653, Table 5; BDBM50365230, CHEMBL1956285) IC₅₀ = 10 nM |
| Quantified Difference | Compound 10 is 3.8-fold more potent than Compound 7 (10 nM vs. 38 nM) |
| Conditions | PfDHODH inhibition assay using recombinant PfDHODH expressed in E. coli; L-dihydroorotate as substrate; pH 8.0; per Baldwin et al. (2002) methodology |
Why This Matters
Enables rational selection between two structurally related compounds within the same patent family based on quantitative potency, allowing procurement decisions to be guided by specific assay requirements (e.g., sensitivity threshold needs).
- [1] BindingDB. BDBM50365231 (CHEMBL1738786): US9238653, Table 5, Compound 7. Affinity Data: PfDHODH IC₅₀ = 38 nM, pH 8.0. View Source
- [2] BindingDB. BDBM50365230 (CHEMBL1956285): US9238653, Table 5, Compound 10. Affinity Data: PfDHODH IC₅₀ = 10 nM. View Source
